Di-t-butylacetylene

Beschreibung

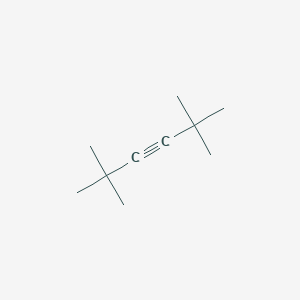

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,5,5-tetramethylhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDWKZNFZMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169965 | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-24-4 | |

| Record name | Di-t-butylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di T Butylacetylene

Established Laboratory-Scale Synthetic Routes

The laboratory synthesis of di-t-butylacetylene primarily relies on two strategic approaches: dehydrohalogenation of suitable precursors and the coupling of tert-butylacetylene units.

Dehydrohalogenation Approaches

Dehydrohalogenation is a classic and effective method for the formation of carbon-carbon triple bonds. This strategy involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base. While specific literature detailing the direct synthesis of this compound via this method is not abundant, the principles of alkyne synthesis suggest a viable pathway starting from a dihalogenated precursor such as 3,4-dihalo-2,2,5,5-tetramethylhexane. The general reaction scheme would involve a double elimination reaction, typically promoted by a potent base.

The choice of base and reaction conditions is critical to favor the desired alkyne product and minimize competing side reactions. Strong bases such as sodium amide or potassium tert-butoxide are often employed in such transformations. The steric hindrance of the tert-butyl groups would likely influence the reaction kinetics and may require more forcing conditions compared to less hindered substrates.

Synthesis from Tert-butylacetylene Precursors

A more commonly cited method for the preparation of this compound involves the use of tert-butylacetylene as a starting material. This approach leverages the acidity of the terminal alkyne proton, which can be removed by a strong base to form a tert-butylacetylide anion. This nucleophilic intermediate can then react with a suitable electrophile.

A well-established method for the synthesis of symmetrical alkynes from terminal alkynes involves the use of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃). In this reaction, tert-butylacetylene is deprotonated by sodium amide to form the sodium salt of tert-butylacetylide. The subsequent reaction of this acetylide with a tert-butyl halide, however, is generally not favored due to the high propensity of tertiary halides to undergo elimination rather than substitution reactions.

An alternative and more effective approach involves the in-situ formation and coupling of the tert-butylacetylide. While the precise mechanisms can vary, one possibility involves the reaction of sodium tert-butylacetylide with a suitable oxidizing agent or a reaction pathway that facilitates the coupling of two acetylide units.

The reaction conditions for such syntheses are crucial and are summarized in the table below.

| Parameter | Condition | Purpose |

| Reagent | Tert-butylacetylene | Starting material |

| Base | Sodium Amide (NaNH₂) | Deprotonation of the terminal alkyne |

| Solvent | Liquid Ammonia (NH₃) | Provides a low-temperature reaction medium and dissolves the reactants |

| Temperature | Typically -33 °C (boiling point of ammonia) or lower | To maintain ammonia as a liquid and control reaction exothermicity |

Industrial Production Considerations and Process Optimization

While detailed information on the large-scale industrial production of this compound is limited in publicly available literature, general principles of chemical process development can be applied to consider its potential manufacturing. The economic viability of any industrial process hinges on factors such as raw material cost, reaction efficiency (yield), process safety, and product purity.

Continuous Flow Reactor Applications

For many chemical transformations, continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control. The synthesis of alkynes, which can sometimes involve exothermic reactions and the handling of reactive intermediates, could potentially benefit from a continuous flow approach.

A continuous flow setup for this compound synthesis could involve pumping the reactants, such as a dihalo-di-tert-butylethane precursor and a basic solution, through a heated reactor coil. This would allow for precise control of reaction temperature and residence time, potentially leading to higher yields and purities. While specific applications for this compound are not widely documented, the development of continuous flow methods for general alkyne synthesis is an active area of research. nih.govsemanticscholar.orgcerritos.edu

Strategies for Enhanced Yield and Purity

Maximizing the yield and purity of this compound in a production setting would involve a multi-faceted approach. Key strategies would include:

Optimization of Reaction Conditions: A thorough investigation of reaction parameters such as temperature, pressure, reactant concentrations, and catalyst choice (if applicable) would be essential to maximize the conversion of starting materials to the desired product and minimize byproduct formation.

Efficient Purification Methods: The development of robust purification protocols is critical. Given the physical properties of this compound, methods such as distillation, crystallization, or chromatography could be employed to achieve high purity levels.

Process Analytical Technology (PAT): The implementation of in-line or at-line analytical techniques to monitor the reaction progress in real-time can provide valuable data for process control and optimization, ensuring consistent product quality.

The table below outlines general strategies for optimizing chemical syntheses that would be applicable to this compound production.

| Strategy | Description | Potential Benefit for this compound Synthesis |

| Reaction Kinetics Studies | Understanding the rate of reaction and the influence of various parameters. | Fine-tuning temperature and concentrations for optimal throughput. |

| High-Quality Raw Materials | Using starting materials with low levels of impurities. | Reducing byproduct formation and simplifying purification. |

| Advanced Purification Techniques | Employing methods like fractional distillation under reduced pressure or preparative chromatography. | Achieving high product purity required for specific applications. |

| Byproduct Mitigation | Identifying and understanding the formation of side products to adjust conditions to minimize them. | Increasing the overall yield and reducing waste. |

Preparation of Key Intermediates for this compound Derivatization

The derivatization of alkynes is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecules. For a sterically hindered alkyne like this compound, derivatization typically involves reactions that can overcome the steric bulk. Key intermediates for such transformations are often halogenated analogs, which can participate in a variety of coupling and substitution reactions. The preparation of these intermediates is crucial for expanding the synthetic utility of the this compound scaffold.

Synthesis of 1-Bromo-3,3-dimethyl-1-butyne

1-Bromo-3,3-dimethyl-1-butyne, also known as bromo-tert-butylacetylene, is a valuable intermediate. Its synthesis can be achieved from tert-butylethylene through a two-step sequence involving bromination followed by double dehydrobromination. researchgate.net The initial addition of bromine across the double bond yields the vicinal dibromide, 1,2-dibromo-3,3-dimethylbutane. This intermediate is then treated with a strong base to eliminate two equivalents of hydrogen bromide, forming the desired bromoalkyne. researchgate.netgoogle.com

| Reaction | Starting Material | Reagents | Product | Key Findings |

| Bromination | tert-Butylethylene | Bromine (Br2) | 1,2-Dibromo-3,3-dimethylbutane | The reaction yields 70-90% of the desired vic-dibromide. researchgate.net |

| Dehydrobromination | 1,2-Dibromo-3,3-dimethylbutane | Potassium tert-butoxide in Dimethyl Sulfoxide (DMSO) | 1-Bromo-3,3-dimethyl-1-butyne | This strong base/solvent system effectively promotes the double elimination to yield the final product. google.com |

Synthesis of tert-Butylchloroacetylene

Similarly, tert-butylchloroacetylene is another key intermediate for derivatization. The preparation of 1-chloroalkynes is commonly achieved by the reaction of a terminal alkyne with a suitable chlorinating agent. In this case, tert-butylacetylene serves as the starting material. The reaction with a reagent such as sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst, or with N-chlorosuccinimide (NCS), can yield the desired chloroalkyne. The choice of chlorinating agent and reaction conditions is critical to ensure high selectivity and yield.

Synthesis of tert-Butyl Chloride

The tert-butyl group is a fundamental building block for this compound and its derivatives. A standard laboratory preparation of tert-butyl chloride involves the reaction of tert-butyl alcohol with concentrated hydrochloric acid. youtube.comyoutube.com This reaction proceeds through an SN1 mechanism, where the hydroxyl group is protonated by the strong acid, forming a good leaving group (water). youtube.com Departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product. youtube.com The product, being water-insoluble, readily separates from the aqueous reaction mixture. youtube.comyoutube.com

| Reaction Type | Starting Material | Reagent | Product | Mechanism |

| Nucleophilic Substitution | tert-Butyl alcohol | Concentrated Hydrochloric Acid (HCl) | tert-Butyl chloride | SN1 youtube.comyoutube.com |

Reactivity and Mechanistic Investigations of Di T Butylacetylene

Influence of Steric Hindrance on Reactivity and Selectivity

The defining structural feature of di-t-butylacetylene is the presence of two bulky tertiary-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance governs its chemical behavior, reducing its reactivity in many standard alkyne reactions and influencing the selectivity of the transformations it does undergo. The t-butyl groups effectively shield the alkyne functionality, making it a valuable model compound for investigating the impact of steric effects in chemical reactions. For instance, this steric shielding hinders reactions with palladium chloride, leading to the formation of monomeric complexes where less hindered alkynes would typically form dimers.

The steric influence of ligands and substrates in organometallic and organic chemistry can be quantitatively assessed using computational tools that generate topographic steric maps. One such method involves the calculation of SambVca values, which quantify the percent buried volume (%Vbur) of a molecule or ligand, providing a numerical representation of its steric profile. These calculations can create steric maps that visualize the catalytic pocket, highlighting regions of high and low steric hindrance. acs.org While the specific %Vbur value for this compound is not prominently documented, the methodology is applicable. Computational modeling allows for the calculation of steric maps for environments involving this compound, which would quantify its significant steric footprint and help rationalize its observed reactivity patterns compared to less bulky analogues.

The diminished reactivity of this compound due to steric hindrance is clearly illustrated when compared with alkynes bearing smaller substituents, such as diphenylacetylene (B1204595) and diethyl acetylenedicarboxylate. In cycloaddition reactions, this compound reacts with partners like pyrone and anthracene (B1667546) at rates approximately three times slower than sterically unhindered analogues. Diphenylacetylene, which has moderate steric hindrance from its phenyl groups, readily participates in cycloadditions (e.g., with diphenylisobenzofuran) where this compound is less reactive. Similarly, diethyl acetylenedicarboxylate, which features electron-withdrawing ester groups, exhibits enhanced electrophilicity that facilitates reactions like the Diels-Alder cycloaddition, a transformation for which this compound is a poor substrate due to steric shielding.

| Property | This compound | Diphenylacetylene | Diethyl Acetylenedicarboxylate |

|---|---|---|---|

| Steric Hindrance | High | Moderate | Low |

| Reactivity in Cycloadditions | Low (steric shielding) | High (less hindered) | High (electronically activated) |

| Photochemical Product | Ladderanes | Cyclooctatetraene | N/A |

Pericyclic and Cycloaddition Reactions

Despite its steric bulk, this compound participates in several notable pericyclic and cycloaddition reactions, particularly under photochemical conditions or with highly reactive species.

Under ultraviolet (UV) irradiation, this compound can undergo dimerization. This reactivity is extensively documented in studies of its phosphorus analogue, di-tert-butyldiphosphatetrahedrane ((tBuCP)₂). rsc.orgrsc.orgresearchgate.net This tetrahedral molecule, upon irradiation or heating, readily dimerizes to form a ladderane-type phosphaalkyne tetramer, (tBuCP)₄. rsc.orgresearchgate.net This ladderane structure can subsequently decompose under prolonged UV irradiation, yielding red phosphorus and di-tert-butylacetylene. rsc.orgnih.gov This chemistry highlights a pathway where this compound is both a product of ladderane decomposition and, by analogy, a precursor in the formation of such strained, polycyclic structures via photochemical head-to-head [2+2] cycloaddition. libretexts.org

The mechanism for the photochemical formation of ladderane structures from related tetrahedrane (B94278) precursors involves a critical isomerization step. rsc.orgnih.gov Quantum chemical calculations and spectroscopic monitoring of the dimerization of di-tert-butyldiphosphatetrahedrane (1) to its ladderane dimer (2) propose a stepwise mechanism. rsc.orgnih.gov The initial step is the photoexcitation of the tetrahedrane (1) to an excited state, which then isomerizes to a transient 1,2-diphosphacyclobutadiene isomer (1'). rsc.orgnih.gov This highly reactive intermediate subsequently undergoes a thermal [2+2] cycloaddition with another molecule of itself to form the ladderane dimer. rsc.orgresearchgate.net This photochemical isomerization to a transient cyclobutadiene-type species is considered an intrinsic feature of the reactivity of these tetrahedral clusters. nih.gov

This compound reacts with carbene analogues like methylborylene (:B-CH₃), which can be generated in situ. The addition of methylborylene to this compound results in a [2+1] cycloaddition to form 1-methyl-2,3-di-t-butylborirene, a three-membered heteroaromatic ring. wikipedia.orguu.nlkent.ac.ukresearchgate.net A secondary product, 1,3-dimethyl-2,4-di-t-butyl-1,3-diboretene, is also formed in this reaction. uu.nlresearchgate.net This reaction was one of the first methods to successfully synthesize a substituted borirene, demonstrating the ability of the sterically hindered alkyne to react with highly reactive intermediates. wikipedia.orguu.nl

| Reactants | Products | Reaction Type |

|---|---|---|

| This compound + Methylborylene | 1-methyl-2,3-di-t-butylborirene | [2+1] Cycloaddition |

| This compound + Methylborylene | 1,3-dimethyl-2,4-di-t-butyl-1,3-diboretene | Dimerization/Rearrangement |

Transition-Metal-Catalyzed Dimerization

This compound can undergo dimerization in the presence of transition-metal catalysts, leading to the formation of sterically congested butatrienes. Ruthenium complexes, in particular, have been shown to be effective catalysts for this transformation. For example, dihydridocarbonyltris(triphenylphosphine)ruthenium catalyzes the stereoselective dimerization of t-butylacetylene to trans-1,4-di-t-butylbutatriene. rsc.org A similar ruthenium-catalyzed reaction with t-butylacetylene can also yield the (Z)-1,4-di-t-butylbutatriene isomer. acs.org

The mechanism of this catalytic dimerization is believed to proceed through the formation of intermediate ruthenium acetylide complexes. The significant steric hindrance provided by the tert-butyl groups plays a crucial role in directing the regioselectivity of the reaction, favoring the formation of the cis-butatriene isomer. This contrasts with the reactivity of less sterically hindered alkynes.

Table 3: Ruthenium-Catalyzed Dimerization of t-Butylacetylene

| Catalyst | Reactant | Product | Key Feature |

| [Ru(H)Cl(CO)(PPh₃)₃] | t-Butylacetylene | cis-1,4-di-t-butyl-1,2,3-butatriene | Regioselectivity directed by steric hindrance. |

| Dihydridocarbonyltris(triphenylphosphine)ruthenium | t-Butylacetylene | trans-1,4-di-t-butylbutatriene | Stereoselective dimerization. rsc.org |

| Ruthenium complexes | t-Butylacetylene | (Z)-1,4-di-t-butylbutatriene | Stereocontrolled dimerization. acs.org |

Oxidation and Reduction Chemistry

Oxidation Pathways (e.g., to Diketones or Carboxylic Acids)

This compound can be oxidized to form various products, including diketones or carboxylic acids. The specific outcome of the oxidation reaction depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids. Milder oxidation methods can selectively convert the alkyne to an α-diketone. The synthesis of α-diketones from alkynes can be achieved through various catalytic methods, often employing transition metals and an oxidant. organic-chemistry.org

Reduction Mechanisms (e.g., Hydrogenation to Di-t-butylalkane)

The reduction of this compound, typically through catalytic hydrogenation, results in the formation of the corresponding saturated alkane, di-t-butylalkane. This reaction involves the addition of hydrogen atoms across the carbon-carbon triple bond. libretexts.orglibretexts.org The process is generally carried out using a metal catalyst, such as palladium, platinum, or nickel, which facilitates the breaking of the H-H bond and the addition of hydrogen to the alkyne. libretexts.orglibretexts.org The hydrogenation is a thermodynamically favorable process as it leads to a more stable, lower-energy saturated product. libretexts.orglibretexts.org

The reduction can also be performed as a partial hydrogenation to yield the corresponding alkene. The selectivity of the hydrogenation towards the alkene or the fully saturated alkane can be controlled by the choice of catalyst and reaction conditions. For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of alkynes. google.com

Electrophilic Substitution Reactions

While alkynes are generally less reactive towards electrophilic substitution than arenes, they can undergo such reactions under specific conditions. For this compound, the bulky tert-butyl groups significantly influence its reactivity in electrophilic substitution reactions. The general mechanism for electrophilic substitution involves the initial attack of an electrophile on the electron-rich triple bond, forming a vinyl cation intermediate. This is followed by the loss of a proton or another group to yield the substituted alkyne. masterorganicchemistry.commsu.edu

In the context of Friedel-Crafts type reactions, a strong electrophile is required. For instance, the t-butyl cation, generated from t-butyl alcohol and a strong acid like sulfuric acid, can act as an electrophile. mnstate.edu However, the high steric hindrance around the triple bond in this compound would likely make such reactions challenging compared to less substituted alkynes.

Stability and Decomposition Pathways

This compound, also known as 2,2,5,5-tetramethylhex-3-yne, is characterized by significant thermal and photochemical stability. This stability is largely attributed to the substantial steric hindrance provided by the two bulky tertiary-butyl groups flanking the carbon-carbon triple bond. This structural feature effectively shields the alkyne functionality, thereby inhibiting reactions that are common for less hindered alkynes, such as polymerization. google.com The molecule's stability is further evidenced by its frequent emergence as a stable end-product in the decomposition of more complex and strained chemical structures under energetic conditions. iupac.orgrsc.org

Research has shown that this compound is a primary product formed during the pyrolysis or photolysis of compounds like di-t-butylcyclopropenone. iupac.org Similarly, it is generated during the degradation of certain metal-alkylidyne complexes. For instance, the tungsten complex [(Ot-Bu)3W≡Ct-Bu] decomposes upon contact with water or upon thermal treatment to yield several organic products, including this compound. rsc.orgrsc.org This formation implies a coupling of two tert-butyl carbyne (t-Bu-C) moieties, highlighting the alkyne's role as a stable sink in complex reaction mixtures. rsc.org

Further illustrating its stability, this compound is a key product in the photochemistry of phosphorus-carbon cage compounds. The ladderane-type tetramer of tert-butylphosphaalkyne, (tBuCP)₄, undergoes decomposition upon prolonged irradiation with UV light (at wavelengths of 365 nm or 450 nm). nih.gov This process results in a clean conversion to this compound and elemental phosphorus, which subsequently forms its red allotrope. nih.gov This pathway underscores the robustness of the this compound structure, as it remains intact while the larger cage structure fragments.

While highly stable, specific pathways for its decomposition or rearrangement have been identified under certain conditions. In the presence of a strong Lewis acid like aluminum chloride in dichloromethane, this compound undergoes a novel molecular rearrangement. rsc.org Spectroscopic evidence indicates the formation of the hexamethylbutadiene radical cation, demonstrating a complete restructuring of the carbon skeleton induced by the electrophilic reagent. rsc.org

The following table summarizes key research findings related to the stability and decomposition involving this compound.

| Starting Material/System | Conditions | Key Finding Related to this compound | Reference(s) |

| Di-t-butylcyclopropenone | Pyrolysis or Photolysis | Forms as a stable decomposition product. | iupac.org |

| [(Ot-Bu)3W≡Ct-Bu] | Contact with water or thermal decomposition | Forms as a stable coupling product from carbyne intermediates. | rsc.orgrsc.org |

| (tBuCP)₄ (Ladderane) | Prolonged UV irradiation (365 nm or 450 nm) in THF | Forms as a final, stable decomposition product alongside elemental phosphorus. | nih.gov |

| This compound | Aluminum chloride (AlCl₃) in dichloromethane | Undergoes rearrangement to form the hexamethylbutadiene radical cation. | rsc.org |

| Di-substituted acetylenes (general) | Thermal conditions | Exhibit lower oligomerization rates compared to mono-substituted alkynes, indicating higher stability. | google.com |

Di T Butylacetylene in Catalysis and Organometallic Chemistry

Ligand Design and Coordination Chemistry

The unique steric and electronic properties of di-t-butylacetylene make it a valuable ligand in the design of novel organometallic complexes. rsc.org Its bulky nature can be exploited to control the coordination environment around a metal center, influencing the reactivity and selectivity of catalytic transformations. rsc.org

Formation of Metal-Alkyne Adducts and Their Characterization

This compound readily forms adducts with a variety of transition metals. The characterization of these adducts, often accomplished using techniques like X-ray crystallography and NMR spectroscopy, reveals key details about the bonding and structural distortions imposed by the bulky tert-butyl groups. mdpi.com For instance, the reaction of this compound with certain niobium complexes leads to the formation of stable alkyne adducts that have been characterized by X-ray diffraction. acs.org Similarly, iridium complexes have been shown to react with this compound, resulting in the formation of vinyliridium hydride complexes, which have also been structurally characterized. researchgate.net

Role in Dicobalt and Diiron Hexacarbonyl Complexes

This compound plays a significant role in the chemistry of dicobalt and diiron carbonyl complexes. It reacts with dicobalt octacarbonyl to form (di-tert-butylacetylene)dicobalt hexacarbonyl, a compound where the alkyne bridges the two cobalt atoms. researchgate.netresearchgate.net This complex and its derivatives are useful in various synthetic applications, including as precursors for chemical vapor deposition (CVD) of cobalt-containing films. ereztech.comgoogle.comgoogle.comamericanelements.comresearchgate.net

Similarly, this compound reacts with diiron nonacarbonyl to produce (di-tert-butylacetylene)hexacarbonyldiiron. researchgate.netsci-hub.seacs.orgacs.org Structural studies of this complex have been of particular interest, with some research suggesting the presence of an iron-iron double bond. researchgate.net

Table 1: Selected Metal-Alkyne Adducts of this compound

| Complex | Metal Center(s) | Key Features | Reference(s) |

|---|---|---|---|

| [(CH₃)₃CC≡CC(CH₃)₃]Co₂(CO)₆ | Dicobalt | Alkyne bridges two cobalt atoms. Used as a CVD precursor. | ereztech.com, researchgate.net, researchgate.net, google.com, google.com, americanelements.com, researchgate.net |

| [(CH₃)₃CC≡CC(CH₃)₃]Fe₂(CO)₆ | Diiron | Alkyne bridges two iron atoms. Studied for its Fe-Fe bonding. | researchgate.net, sci-hub.se, researchgate.net, acs.org, acs.org |

| (tBu₄Cp)Rh(cod) | Rhodium | Cp ligand formed from cyclotetramerization of tert-butylacetylene. | acs.org |

| Ru(N₃P)(η³-tBuC≡CC═CHBut) | Ruthenium | Formed from the reaction with a ruthenium complex under anhydrous conditions. | researchgate.net |

Ligands in Ruthenium-Catalyzed Transformations

In ruthenium catalysis, this compound can act as both a reactant and a ligand, influencing the course of the reaction. For example, ruthenium complexes can catalyze the dimerization of this compound to form sterically congested products like cis-1,4-di-t-butyl-1,2,3-butatriene. acs.org The steric bulk of the tert-butyl groups plays a crucial role in directing the regioselectivity of these transformations. Mechanistic studies suggest the involvement of ruthenium vinylidene intermediates in these reactions. researchgate.net Furthermore, ligands derived from this compound can be incorporated into ruthenium complexes to modulate their catalytic activity in reactions such as C-H activation. nih.gov

Application in Rhodium Complex Synthesis and Catalysis

This compound is a key building block in the synthesis of novel rhodium complexes with bulky cyclopentadienyl (B1206354) (Cp) ligands. acs.orgresearchgate.net For instance, the reaction of [Rh(cod)Cl]₂ with tert-butylacetylene can lead to the formation of a rhodium complex with a tetrakis(tert-butyl)cyclopentadienyl ligand, created through the cyclotetramerization of four alkyne molecules. acs.org These bulky ligands can create a unique steric environment around the rhodium center, influencing its catalytic properties in reactions like C-H activation and annulation. acs.orgresearchgate.netrsc.org However, the extreme steric hindrance can also limit the substrate scope of these catalysts. acs.org

Activation by Nickel Complexes

Nickel complexes have been shown to activate this compound. For example, N-heterocyclic carbene (NHC) nickel complexes can activate di-tert-butyldiphosphatetrahedrane, a dimer of tert-butylphosphaalkyne, leading to the elimination of di-tert-butylacetylene and the formation of novel phosphorus-containing frameworks. d-nb.inforesearchgate.net Nickel-catalyzed hydrophosphination of alkynes has also been studied, where the steric bulk of substituents on the alkyne, such as the tert-butyl groups in this compound, can influence the regioselectivity of the reaction. mdpi.comresearchgate.net

Mechanistic Roles in Catalytic Cycles

The steric hindrance of this compound often leads to unique mechanistic pathways in catalytic cycles. Its involvement can range from being a simple substrate to actively participating in the formation of the catalytic species.

In ruthenium-catalyzed reactions, this compound can lead to the formation of vinylidene and metallacyclic intermediates that are key to the catalytic cycle. researchgate.netacs.org For instance, in the dimerization of terminal alkynes, the coupling of an alkynyl and a vinylidene ligand at the ruthenium center is a proposed mechanistic step. acs.org

In rhodium-catalyzed C-H activation, the initial coordination of the alkyne to the metal center is a crucial step. nih.gov The bulky nature of this compound can influence the stability of the resulting metallacyclic intermediates and the subsequent steps of the catalytic cycle, such as reductive elimination. nih.gov

The elimination of this compound from a nickel coordination sphere has been observed as a key step in the formation of P₂ fragments from di-tert-butyldiphosphatetrahedrane, highlighting its role as a leaving group in certain catalytic processes. d-nb.inforesearchgate.net

Alkyne-Vinylidene Coupling Mechanisms

The transformation of terminal alkynes into more complex molecular structures is a cornerstone of organometallic chemistry, with the alkyne-vinylidene coupling mechanism representing a significant pathway. In this process, a terminal alkyne, such as tert-butylacetylene, coordinates to a metal center and undergoes rearrangement to form a metal vinylidene intermediate. rsc.orgrsc.org This highly reactive species is central to the catalytic cycle for alkyne dimerization and other coupling reactions. rsc.org

The mechanism is prominent in reactions catalyzed by late transition metals like ruthenium and rhodium. acs.orgcapes.gov.br For instance, the reaction of a rhodium PNP pincer complex with tert-butylacetylene leads to the reversible formation of a vinylidene derivative. rsc.orgrsc.org This tautomerization from an alkynyl hydride to a vinylidene complex is a well-established step in the reactivity of rhodium(I) complexes. rsc.org The general pathway involves the initial coordination of the alkyne, followed by a 1,2-hydrogen shift to yield the M=C=CHR vinylidene species. This intermediate can then react with a second molecule of the terminal alkyne. acs.org The coupling of the vinylidene ligand with the incoming alkyne leads to the formation of a C4-unit bound to the metal, which, after rearrangement and reductive elimination, releases the dimerized product and regenerates the catalyst. acs.org

Formation of a metal vinylidene complex, [M]=C=CHR.

Coordination of a second alkyne molecule.

Coupling of the vinylidene and the coordinated alkyne to form a metallacyclic intermediate.

Rearrangement and product release.

This vinylidene pathway is distinct from alternative mechanisms such as hydrometallation, where an M-H bond adds across the alkyne. rsc.orgrsc.org The operative mechanism can often be tuned by the ligand environment of the metal catalyst. rsc.org

Regioselectivity and Stereocontrol in Dimerization

The dimerization of terminal alkynes can yield several different regio- and stereoisomers, making the control of selectivity a critical challenge. rsc.orgnih.gov For tert-butylacetylene, dimerization can produce head-to-head or head-to-tail coupled products with either (E) or (Z) stereochemistry. rsc.org Catalytic systems, particularly those based on ruthenium, have been developed that exhibit remarkable control over these outcomes. acs.orgresearchgate.net

A notable example is the regio- and stereocontrolled dimerization of tert-butylacetylene to (Z)-1,4-di-tert-butylbutatriene, achieved using a ruthenium catalyst. acs.org This specific transformation proceeds via the previously discussed alkynyl-vinylidene coupling mechanism, followed by a rearrangement of the resulting metal-bound C4 chain to yield the butatriene product. acs.org The choice of catalyst and reaction conditions is paramount in directing the reaction toward a single, desired isomer.

The table below summarizes findings on the controlled dimerization of tert-butylacetylene.

| Catalyst System | Substrate | Product | Selectivity | Source(s) |

| Ruthenium Complex | tert-butylacetylene | (Z)-1,4-di-tert-butylbutatriene | Regio- and stereocontrolled | acs.org |

| [RuCl2(p-cymene)]2 / Phosphine | tert-butylacetylene | Vinylidene complex | Selective formation | researchgate.net |

| Rhodium PNP Pincer Complex | tert-butylacetylene | Vinylidene derivative (no homocoupling) | High selectivity for vinylidene | rsc.orgrsc.org |

The steric bulk of the tert-butyl group plays a significant role in directing the regioselectivity of the coupling reactions. rsc.org In many transition metal-catalyzed dimerizations, the bulky substituents favor a head-to-head arrangement to minimize steric hindrance in the transition state. The electronic properties of the catalyst and the specific ligands employed are crucial for controlling the stereochemistry, enabling the selective formation of either (E) or (Z) isomers. nih.gov

P-C Bond Cleavage and P2 Unit Generation in Nickel Coordination

A fascinating application involving di-tert-butylacetylene emerges from the chemistry of phosphorus-containing cage compounds. Specifically, di-tert-butyldiphosphatetrahedrane, the dimer of tert-butylphosphaalkyne, serves as a precursor for the generation of a diphosphorus (B173284) (P₂) unit through the elimination of di-tert-butylacetylene. uni-regensburg.denih.govuni-regensburg.de This process is facilitated by coordination to nickel complexes. uni-regensburg.deresearchgate.net

The reaction involves the activation of the (tBuCP)₂ tetrahedron by N-heterocyclic carbene (NHC) nickel(0) or nickel(I) complexes. uni-regensburg.denih.govuni-regensburg.de This interaction induces P-C bond cleavage and rearrangement within the nickel coordination sphere. nih.gov In a key reaction, the formation of a dinuclear nickel complex, [(IMesNi)₂(P₂)(tBu₂C₂P₂)], involves the formal elimination of di-tert-butylacetylene from the starting tetrahedrane (B94278) ligand. uni-regensburg.de The liberated di-tert-butylacetylene was identified by its characteristic ¹³C{¹H} NMR signal at 87.5 ppm. nih.govuni-regensburg.de

This reaction is significant as it demonstrates that di-tert-butyldiphosphatetrahedrane can act as a source of P₂ fragments, which are valuable building blocks in inorganic and organometallic synthesis. uni-regensburg.deuni-regensburg.de Unlike a related ruthenium system where the eliminated alkyne remained coordinated to the metal center, the di-tert-butylacetylene in this nickel-mediated reaction is completely liberated. nih.govuni-regensburg.de This highlights a unique reactivity pathway for generating nickel-stabilized P₂ units. researchgate.net

The table below details the nickel-mediated transformation.

| Precursor | Nickel Complex | Key Process | Product(s) | Source(s) |

| Di-tert-butyldiphosphatetrahedrane | [(IMes)₂Ni] | P-C Bond Cleavage, Elimination | [(IMesNi)₂(P₂)(tBu₂C₂P₂)], Di-tert-butylacetylene | uni-regensburg.denih.gov |

| Di-tert-butyldiphosphatetrahedrane | Ni(I) and Ni(0) NHC complexes | Activation of (tBuCP)₂ tetrahedron | Novel complexes with (tBuCP)n frameworks (n=2, 4) | uni-regensburg.deuni-regensburg.deresearchgate.net |

| Di-tert-butyldiphosphatetrahedrane | [CpNi(IPr)] | P-C Bond Cleavage | Metalated 1,2-diphosphacyclobutene | nih.gov |

This chemistry showcases a novel route to otherwise unstable or difficult-to-access phosphorus species, with the formation and elimination of the stable di-tert-butylacetylene molecule as a key driving force. uni-regensburg.deuni-regensburg.de

Advanced Spectroscopic and Structural Elucidation Techniques for Di T Butylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of di-t-butylacetylene, providing detailed information about its carbon and hydrogen environments.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The high symmetry of this compound simplifies its ¹H and ¹³C NMR spectra, resulting in a few distinct signals.

¹H NMR Spectroscopy: Due to the equivalence of all eighteen protons of the two tert-butyl groups, the ¹H NMR spectrum of this compound exhibits a single, sharp resonance. This singlet typically appears in the upfield region of the spectrum, characteristic of protons on sp³-hybridized carbon atoms.

A reported ¹H NMR chemical shift for the tert-butyl protons is approximately 1.2 ppm .

In another study, a singlet resonance was observed at a chemical shift of 1.34 ppm . rsc.org

This single peak is a hallmark of the molecule's symmetrical structure, indicating that all methyl protons are in identical chemical environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the triple bond are the most deshielded and appear in the downfield region of the spectrum. Their chemical shift is typically observed around 87.5 ppm . rsc.org Another source reports a range of 70–100 ppm for these carbons.

Quaternary Carbons (-C(CH₃)₃): The quaternary carbons of the tert-butyl groups are shielded compared to the alkynyl carbons and appear at an intermediate chemical shift. A reported value is 27.4 ppm . rsc.org

Methyl Carbons (-CH₃): The primary carbons of the methyl groups are the most shielded and appear in the most upfield region of the spectrum. Their chemical shift is reported to be around 31.7 ppm . rsc.org Another source gives a broader range of 25–30 ppm .

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -C(CH₃)₃ | ~1.2 - 1.34 rsc.org |

| ¹³C | -C≡C- | ~70 - 100 rsc.org |

| ¹³C | -C(CH₃)₃ | ~27.4 rsc.org |

| ¹³C | -CH₃ | ~25 - 31.7 rsc.org |

NMR in Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions involving this compound in real-time. magritek.com By acquiring spectra at regular intervals, changes in the concentration of reactants, products, and any observable intermediates can be tracked. For instance, the disappearance of the characteristic singlet of this compound in the ¹H NMR spectrum can signify its consumption during a reaction. rsc.org This method allows for the determination of reaction kinetics and endpoints without the need for sample workup. magritek.com

Furthermore, NMR can be instrumental in identifying transient intermediates formed during a reaction. For example, in photochemical reactions, NMR has been used to follow the conversion of precursor molecules into this compound, providing mechanistic insights. rsc.org The ability to use non-deuterated solvents in some modern benchtop NMR spectrometers further simplifies on-line reaction monitoring. magritek.com

Solid-State NMR for Structural Insights

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the solid phase. For molecules like poly(t-butylacetylene), a polymer derived from a related monomer, solid-state ¹³C NMR has been used to elucidate the values of the isotropic chemical shift and the components of the chemical shift tensor. researchgate.net These experimental results can be compared with theoretical calculations to gain a deeper understanding of the electronic structure and intermolecular interactions in the solid state. researchgate.net Although specific studies on solid-state NMR of this compound itself are not detailed in the provided context, the principles applied to its polymer are transferable.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are key techniques for identifying the functional groups present in this compound, particularly its characteristic carbon-carbon triple bond.

Vibrational Fingerprinting and Functional Group Characterization

The IR spectrum of this compound provides a unique "vibrational fingerprint" of the molecule. The most characteristic absorption band is that of the C≡C stretching vibration.

For a disubstituted alkyne like this compound, the C≡C stretching peak is expected to appear in the range of 2260–2190 cm⁻¹ . spectroscopyonline.com Another source suggests a broader range of approximately 2100–2260 cm⁻¹ .

The intensity of this peak can be weak or even absent in highly symmetrical alkynes due to the small change in dipole moment during the vibration. However, its position is a strong indicator of the presence of the alkyne functional group.

Other notable absorptions in the IR spectrum of this compound include those associated with the tert-butyl groups:

C-H Stretching: Vibrations of the C-H bonds in the methyl groups typically appear around 2970 cm⁻¹ . tanta.edu.eg

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected in the 1450-1500 cm⁻¹ region. ajol.info

C-C Skeletal Vibrations: The stretching of the C-C bonds within the tert-butyl group gives rise to bands in the 1200-1255 cm⁻¹ region. ajol.info

The following table summarizes the key IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| C≡C Stretch | Alkyne | 2190 - 2260 spectroscopyonline.com |

| C-H Stretch | Methyl (in tert-butyl) | ~2970 tanta.edu.eg |

| C-H Bend | Methyl (in tert-butyl) | ~1450 - 1500 ajol.info |

| C-C Skeletal Stretch | tert-butyl | ~1200 - 1255 ajol.info |

ATR-FTIR Applications

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful surface-sensitive technique that simplifies sample analysis, often eliminating the need for sample preparation. bruker.com It is particularly useful for analyzing both liquid and solid samples. researchgate.net

In the context of reactions involving this compound, ATR-FTIR can be used for real-time monitoring. nih.gov By placing the reaction mixture in contact with the ATR crystal, spectra can be collected as the reaction proceeds, allowing for the observation of the disappearance of reactant bands and the appearance of product bands. nih.gov This approach is valuable for studying reaction kinetics and mechanisms, even in aqueous solutions. nih.gov The ability to monitor changes in real-time provides a dynamic view of the chemical transformation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound and its reaction products. It provides information on the molecular weight and fragmentation patterns, which aids in structure elucidation.

GC/MS Analysis of Reaction Mixtures

Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to analyze the complex mixtures resulting from reactions involving this compound. This technique separates the components of the mixture before they are introduced into the mass spectrometer, allowing for the identification of individual products.

In studies of the addition of methylborylene to this compound, GC/MS analysis of the reaction mixture was instrumental in identifying the products formed. uu.nl For instance, the reaction of this compound with the methylborylene-generating system 2C₈K/MeBBr₂ led to the formation of 1-methyl-2,3-di-t-butylborirene and 1,3-dimethyl-2,4-di-t-butyl-1,3-diboretene. uu.nl Similarly, when tert-butylacetylene was subjected to oxidative condensation conditions, di-tert-butyldiacetylene was identified among a complex mixture of products using GC/MS. researchgate.net

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The NIST Mass Spectrometry Data Center provides a reference spectrum for 2,2,5,5-tetramethylhex-3-yne (this compound). nih.govnist.gov

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |

|---|---|---|

| 81 | Most Abundant | [C₆H₉]⁺ |

| 123 | 2nd Highest | [C₉H₁₅]⁺ |

| 57 | Significant Peak | [C₄H₉]⁺ (tert-butyl cation) |

| 138 | Present | [C₁₀H₁₈]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

X-ray Crystallography

The structure of this compound itself has been determined by X-ray diffraction. rsc.org This analysis confirms the linear geometry of the alkyne core and the tetrahedral arrangement of the tert-butyl groups. The Cambridge Structural Database contains crystal structure data for this compound, accessible via CCDC Number 131096. nih.gov

Single-Crystal X-ray Diffraction of this compound Derivatives and Metal Complexes

Single-crystal X-ray diffraction has been successfully used to characterize a variety of derivatives and metal complexes of this compound. For example, the crystal structure of a stable ylide, di-tert-butyl-2-(2-indolinon-1-yl)-3-(trimethoxyphosphorane ylidene)butanedioate, which is synthesized from di-tert-butylacetylene dicarboxylate, has been determined. semnan.ac.ir This analysis revealed that the compound crystallized in the monoclinic space group P2₁/c. semnan.ac.ir

Furthermore, X-ray diffraction studies have been crucial in elucidating the structures of metal complexes incorporating this compound or its derivatives. The structure of (di-tert-butylacetylene)hexacarbonyldiiron and its dicobalt analogue have been determined, providing insights into the bonding between the alkyne and the metal centers. acs.orgbeloit.edu In another example, the structure of an iridacyclobutene complex, formed from a reaction involving a di-p-tolylacetylene (B1605548) complex, was characterized by X-ray diffraction, showing a planar metallacyclobutene ring. escholarship.org

Analysis of Bond Distortions from Steric Bulk in Metal-Alkyne Adducts

The significant steric hindrance imposed by the two tert-butyl groups in this compound leads to notable bond distortions when the alkyne coordinates to a metal center. These distortions can be precisely quantified using X-ray crystallography. The steric bulk influences the geometry of the resulting metal-alkyne adducts, causing deviations from idealized coordination geometries.

For instance, in organozirconium compounds, the insertion of bulky acetylenes like t-butylacetylene into metal-hydride bonds results in products whose structures are influenced by these steric interactions. researchgate.net The analysis of these structures reveals elongations of certain bonds and compressed or expanded bond angles to accommodate the bulky substituents. This steric pressure can influence the reactivity and stability of the metal complexes. researchgate.net

Table 2: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | di-tert-butyl-2-(2-indolinon-1-yl)-3-(trimethoxyphosphorane ylidene)butanedioate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8079(7) |

| b (Å) | 18.7521(13) |

| c (Å) | 17.4987(10) |

| β (°) | 95.504(6) |

| Z (molecules/unit cell) | 8 |

Data from the crystallographic study of a stable ylide derived from di-tert-butylacetylene dicarboxylate. semnan.ac.ir

UV-Visible Spectroscopy for Kinetic Studies

UV-Visible spectroscopy is a powerful method for monitoring the kinetics of chemical reactions in solution. By observing the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.com

This technique has been applied to study reactions involving di-tert-butylacetylene dicarboxylate, a derivative of this compound. In one study, the kinetics of the reaction between triphenylphosphine, di-tert-butylacetylene dicarboxylate, and benzoxazoline were investigated using UV/Vis spectrophotometry. biomedpharmajournal.org The reaction was monitored at a wavelength of 330 nm, where the product has a significant absorbance, while the reactants have minimal absorbance. biomedpharmajournal.orgasianpubs.org

The progress of the reaction can be followed by recording the UV-Vis spectra at different time intervals. From the absorbance versus time data, the order of the reaction and the rate constant can be determined. For the reaction involving di-tert-butylacetylene dicarboxylate, it was found that the rate was influenced by the bulky tert-butyl groups, which introduce steric hindrance and affect the electronic properties of the acetylenic ester. niscpr.res.in The activation energy for the reaction with di-tert-butylacetylene dicarboxylate was found to be higher than for similar reactions with less bulky acetylenedicarboxylates, indicating a slower reaction rate due to steric effects. asianpubs.org

In a related study on the photochemical behavior of di-tert-butyldiphosphatetrahedrane, UV-Vis spectroscopy was used to monitor the photoconversion of the starting material into its dimer. The reaction was followed by observing the decrease in the characteristic absorption bands of the reactant at approximately 230 and 280 nm, and the concurrent formation of new absorption bands for the product. rsc.org

Theoretical and Computational Chemistry Studies on Di T Butylacetylene

Electronic Structure and Bonding Analysis

The electronic characteristics of a molecule are foundational to its reactivity and physical properties. For di-t-butylacetylene, quantum chemical calculations provide a detailed picture of the electron distribution and orbital energies that govern its chemical behavior.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. researchgate.net These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov Following optimization, the molecular orbitals (MOs) are calculated.

The most critical of these orbitals are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

Below is a representative table illustrating the type of data generated from a DFT calculation on this compound, based on standard computational methodologies.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -9.50 | Related to ionization potential; electron-donating capability. |

| ELUMO | 1.20 | Related to electron affinity; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 10.70 | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. mdpi.com |

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. researchgate.net One of the most widely used computational methods to quantify aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). scispace.com This method involves placing a "ghost" atom, with no basis functions or electrons, at the center of a ring system. The magnetic shielding tensor calculated at this point provides a measure of the induced ring current, which is a hallmark of aromaticity (negative NICS value) or antiaromaticity (positive NICS value). scispace.com

The NICS criterion is specifically designed for the analysis of cyclic systems. researchgate.net this compound (2,2,5,5-tetramethylhex-3-yne) is a linear, acyclic molecule. It lacks the cyclic conjugated π-system required for aromaticity or antiaromaticity. Therefore, the application of NICS calculations to assess aromaticity in this compound is not chemically meaningful.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to map out the entire pathway of a chemical reaction, identifying key intermediates and the energy barriers that control the reaction rate. rsc.org

The Potential Energy Surface (PES) is a central concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. wayne.edu For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable species (reactants, intermediates, products) and mountain passes corresponding to transition states. wayne.eduyoutube.com

To model a reaction, such as the hydrogenation of this compound, a computational chemist would perform a PES scan. rsc.org This involves systematically changing a key geometric parameter, known as the reaction coordinate (e.g., the distance between a hydrogen molecule and the alkyne's triple bond), and calculating the energy at each step. youtube.com This scan helps to trace the minimum energy path from reactants to products.

The peak energy point along this path is the approximate location of the transition state (TS). youtube.com Specialized algorithms are then used to precisely locate this saddle point on the PES. youtube.com A crucial step in confirming a true transition state is to perform a vibrational frequency calculation. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. youtube.com

Once the stationary points on the PES (reactants, transition state, and products) have been located and confirmed, their energies can be used to determine the kinetic and thermodynamic feasibility of the reaction. rsc.org DFT calculations provide electronic energies, which can be corrected with zero-point vibrational energies (ZPVE) and thermal contributions to yield Gibbs free energies (G). mdpi.com

Kinetics: The kinetic barrier, or Gibbs free energy of activation (ΔG‡), is the difference in free energy between the transition state and the reactants. A higher ΔG‡ corresponds to a slower reaction rate.

Below is an illustrative reaction coordinate diagram and a corresponding data table for a hypothetical reaction of this compound.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (R) | 0.0 |

| Transition State (TS) | +25.0 |

| Product (P) | -15.0 |

| Calculated Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | +25.0 |

| Reaction Energy (ΔG_rxn) | -15.0 |

Prediction and Benchmarking of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions serve as a powerful tool for structure elucidation and for validating experimental results.

The process involves calculating the spectrum for a computationally optimized structure and comparing it to an experimental spectrum. This comparison, known as benchmarking, helps to assess the accuracy of the chosen computational method (e.g., DFT functional) and basis set. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated from the same frequency calculations used to characterize stationary points. The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to create a theoretical spectrum that can be compared with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. st-andrews.ac.uk The calculated chemical shifts for a proposed structure can be compared to experimental values to confirm or refute the structural assignment. Machine learning models are also emerging as a rapid and accurate method for predicting NMR shifts. nih.govrsc.org

A typical benchmarking process would involve creating a table comparing the calculated and experimental values, as shown below.

| Spectroscopic Parameter | Experimental Value | Calculated Value | Deviation |

|---|---|---|---|

| C≡C Stretch (cm-1) | 2140 | 2155 | +15 |

| 13C Shift (Alkyne C) (ppm) | 85.2 | 86.1 | +0.9 |

| 13C Shift (Quaternary C) (ppm) | 30.5 | 30.9 | +0.4 |

| ¹H Shift (Methyl H) (ppm) | 1.25 | 1.28 | +0.03 |

DFT-Computed NMR Chemical Shifts and Their Validation

Density Functional Theory (DFT) has become an indispensable tool for the accurate prediction of NMR chemical shifts, aiding in the structural assignment and characterization of molecules. For this compound, DFT calculations can provide valuable insights into the electronic shielding of its constituent nuclei.

The process typically involves optimizing the geometry of the this compound molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Illustrative Comparison of Experimental and DFT-Computed 13C NMR Chemical Shifts for an Alkyne

| Atom | Experimental Chemical Shift (ppm) | DFT-Calculated Chemical Shift (ppm) | Difference (ppm) |

| C1 | 31.5 | 31.8 | +0.3 |

| C2 | 28.7 | 29.1 | +0.4 |

| C3 | 83.2 | 83.9 | +0.7 |

| C4 | 83.2 | 83.9 | +0.7 |

| C5 | 28.7 | 29.1 | +0.4 |

| C6 | 31.5 | 31.8 | +0.3 |

Note: This data is representative and not specific to this compound. The actual values would depend on the specific experimental conditions and the level of theory used for the DFT calculations.

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the interpretation of experimental spectra.

The calculation of vibrational frequencies for this compound involves first optimizing its molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Description |

| 1 | 2985 | 2895 | C-H stretch (t-butyl) |

| 2 | 2240 | 2172 | C≡C stretch |

| 3 | 1450 | 1406 | CH3 deformation |

| 4 | 1220 | 1183 | C-C stretch (t-butyl) |

| 5 | 450 | 436 | C-C-C bend |

Note: This is a simplified, illustrative table. A full vibrational analysis would include all 3N-6 vibrational modes for the molecule.

Molecular Dynamics Simulations and Conformation Analysis

While the acetylenic core of this compound is rigid, the t-butyl groups can undergo rotation around the C-C single bonds. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of this molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. By simulating the molecule's trajectory over a period of time, one can analyze its conformational preferences, rotational barriers, and other dynamic properties.

For this compound, MD simulations can be used to study the rotation of the t-butyl groups and to determine the potential energy surface associated with this motion. This analysis can reveal the most stable conformations and the energy barriers between them.

Table 3: Illustrative Conformational Analysis of this compound

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Staggered | 60° | 0.0 | 99 |

| Eclipsed | 0° | 3.5 | 1 |

Note: This data is illustrative. The actual rotational barrier and conformational populations would be determined from detailed molecular dynamics simulations and depend on the force field used.

Machine Learning Integration in Computational Structural Elucidation

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that promises to accelerate and improve the accuracy of structural elucidation. In the context of this compound, ML can be applied in several ways, particularly in the analysis of NMR data.

ML models can be trained on large datasets of calculated and experimental NMR chemical shifts. These trained models can then be used to predict the NMR spectra for new molecules, like this compound, with high accuracy and at a fraction of the computational cost of traditional DFT methods.

Furthermore, machine learning algorithms can be used to compare predicted NMR data with experimental spectra to aid in the structural assignment of complex molecules. For a molecule with potential isomers or complex stereochemistry, ML-assisted approaches can help to identify the correct structure by providing a probabilistic ranking of candidate structures based on the agreement between their predicted and experimental NMR data. While specific applications of machine learning to this compound are not yet widely reported, the methodologies are well-established and represent a promising future direction for the computational study of this and other complex organic molecules.

Emerging Research Directions and Prospects

Novel Synthetic Applications beyond Traditional Organic Synthesis

The rigid, sterically hindered structure of di-t-butylacetylene makes it a valuable precursor for creating complex and unusual molecular frameworks that are otherwise difficult to access.

This compound serves as a key building block in the synthesis of intricate molecular structures. Its participation in cyclization reactions has led to the formation of unique polycyclic compounds. For instance, the cyclotetramerization of tert-butylacetylene, a related terminal alkyne, is a key step in synthesizing overloaded cyclopentadienyl (B1206354) rhodium(III) complexes, which are powerful catalysts. researchgate.netnih.gov

Furthermore, the photochemical behavior of related compounds is noteworthy. Under UV irradiation, derivatives can undergo dimerization to form highly strained ladderane-type structures. The steric bulk of the tert-butyl groups is instrumental in directing these transformations and stabilizing the resulting complex architectures.

A significant area of emerging research is the use of this compound's precursors and its elimination products in the synthesis of novel phosphorus-containing heterocycles. Di-tert-butyldiphosphatetrahedrane ((tBuCP)₂), a dimer of tert-butylphosphaalkyne, can be activated by transition metal complexes. nih.govuni-regensburg.de In the coordination sphere of metals like nickel, this tetrahedrane (B94278) can eliminate a molecule of this compound. nih.govuni-regensburg.de This elimination generates reactive "P₂" units that can be trapped and incorporated into various phosphorus frameworks. nih.govuni-regensburg.de

This strategy has been successfully employed to create previously inaccessible phosphaorganometallic compounds. nih.gov For example, rhodium-catalyzed reactions involving the cleavage of P-P bonds and their addition to alkynes have yielded a variety of phosphorus heterocycles, including 1,2,3-triphospholenes and 1,2-diphosphetes. researchgate.net The elimination of this compound from a nickel complex was identified by the characteristic ¹³C{¹H} NMR signal of the alkyne carbon at 87.5 ppm. nih.govuni-regensburg.de

Table 1: Synthesis of Phosphorus Heterocycles via this compound Elimination

| Precursor | Catalyst/Reagent | Product Type | Key Feature |

|---|---|---|---|

| Di-tert-butyldiphosphatetrahedrane | N-heterocyclic carbene nickel(0) complexes | Phosphaorganometallic frameworks | Elimination of this compound to generate P₂ units. nih.govuni-regensburg.de |

| cyclo-(PPh)₅ | Rhodium complexes | 1,2,3-Triphospholenes, 1,2-Diphosphetes | Addition of P-P bonds across alkynes. researchgate.net |

Innovations in Organometallic Chemistry and Catalysis

This compound and its derivatives are central to the development of new organometallic complexes and catalytic systems, enabling novel transformations with high selectivity.

The on-metal cyclization of tert-butylacetylene has proven to be a valuable method for creating sophisticated, sterically demanding ligands for catalysts. nih.gov Perekalin and coworkers have developed planar chiral rhodium(III) catalysts from the cyclization of tert-butylacetylene with a rhodium precursor. nih.gov These catalysts have shown significant promise in promoting asymmetric C-H activation reactions. researchgate.netnih.gov

Additionally, organometallic compounds incorporating a this compound framework are used as catalyst precursors. Dicobalt hexacarbonyl t-butylacetylene (CCTBA) is a notable example, employed as a precursor and catalyst in organic synthesis, particularly for forming carbon-carbon bonds. ereztech.comamericanelements.com Ruthenium complexes, such as dihydridocarbonyltris(triphenylphosphine)ruthenium, have been developed to catalyze the dimerization of t-butylacetylene. rsc.org

The significant steric hindrance provided by the tert-butyl groups in this compound and its analogs is a powerful tool for controlling the stereochemistry and regiochemistry of reactions. A prime example is the dimerization of tert-butylacetylene, which can be directed with high selectivity. Using a dihydridocarbonyltris(triphenylphosphine)ruthenium catalyst, t-butylacetylene stereoselectively dimerizes to trans-1,4-di-t-butylbutatriene. rsc.org In another system using a different ruthenium catalyst, the reaction proceeds with regio- and stereocontrol to yield (Z)-1,4-di-tert-butylbutatriene. acs.org The mechanism is believed to involve an alkynyl-vinylidene coupling process. acs.org

The steric bulk also governs the regioselectivity in addition reactions. For instance, in the nickel-catalyzed hydrophosphination of tert-butylacetylene with diphenylphosphane, the reaction yields the β-adduct as the sole product due to steric factors. mdpi.com Similarly, the addition of sulphenyl chlorides to tert-butylacetylene proceeds with high regioselectivity, a result attributed to the steric influence on the intermediate thiirenium ion. psu.edu These selective transformations highlight the compound's utility in constructing specific isomers, which is a fundamental challenge in organic synthesis. youtube.comorganic-chemistry.org

Table 2: Selective Transformations Involving t-Butylacetylene

| Reaction Type | Catalyst/Reagent | Product | Selectivity |

|---|---|---|---|

| Dimerization | Dihydridocarbonyltris(triphenylphosphine)ruthenium | trans-1,4-di-t-butylbutatriene | Stereoselective rsc.org |

| Dimerization | Ruthenium complex | (Z)-1,4-di-t-butylbutatriene | Regio- and Stereocontrolled acs.org |

| Hydrophosphination | Nickel complex / HPPh₂ | β-adduct | Regioselective mdpi.com |

| Addition | Sulphenyl chlorides | (E)-1-chloro-2-aryl(alkyl)thio adduct | Regiospecific psu.edu |

Exploitation in Advanced Materials Fabrication

The unique properties of this compound and its derivatives are being harnessed in the creation of advanced functional materials. Organometallic precursors like dicobalt-hexacarbonyl-tert-butylacetylene (CCTBA) are used in deposition techniques for fabricating thin films. CCTBA has been successfully employed as a precursor in the thermal atomic layer deposition (ALD) of high-quality cobalt metal films, which are critical components for liner or cap layers in copper interconnects in microelectronics. researchgate.net

In polymer chemistry, derivatives of this compound are used to synthesize functional polymers. Di-tert-butyl acetylene (B1199291) dicarboxylate has been used as a starting material to create initiators for atom transfer radical polymerization (ATRP). cmu.edu This method allows for the synthesis of polystyrene (PS) and poly(methyl methacrylate) (PMMA) with a di-tert-butyl phthalate (B1215562) group, which can later be converted by pyrolysis into a reactive phthalic anhydride (B1165640) functional group. cmu.edu This functionality is valuable for applications like the compatibilization of polymer blends. cmu.edu Furthermore, t-butylacetylene-substituted azaacenes have been synthesized and used as monomers for pyrazinacene conjugated polymers, which are of interest for their optoelectronic properties. rsc.org

Atomic Layer Deposition (ALD) of Metal Films (e.g., Cobalt)

A significant area of emerging research is the use of this compound derivatives as precursors for the Atomic Layer Deposition (ALD) of metal films, particularly cobalt (Co). The organometallic complex (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl, often abbreviated as CCTBA or dicobalt hexacarbonyl t-butylacetylene, has been identified as a key precursor for this process. ereztech.comamericanelements.com ALD is a thin-film deposition technique that allows for highly conformal coatings with atomic-level precision, which is critical for manufacturing modern semiconductor devices. uvic.ca

CCTBA is favored in some applications due to its high volatility and ability to deposit metallic cobalt films at relatively low temperatures. researchgate.netresearchgate.net Research has demonstrated that thermal ALD of cobalt using CCTBA and hydrogen (H₂) can achieve a self-limiting growth behavior, a hallmark of a true ALD process. researchgate.net For instance, at a deposition temperature of 100°C, a saturated growth per cycle (GPC) of 0.051 nm/cycle was observed. researchgate.netresearchgate.net However, at temperatures above 125°C, the precursor is prone to thermal decomposition, leading to a transition from ALD to a chemical vapor deposition (CVD) mode of growth. researchgate.netbeilstein-journals.org

Different ALD processes have been explored, including thermal and plasma-enhanced ALD (PEALD), using various co-reactants. acs.org The choice of precursor and process conditions significantly impacts the properties of the resulting cobalt films, such as purity and resistivity. researchgate.netacs.org For example, cobalt films deposited using CCTBA have been investigated for use as liner or cap layers in copper interconnects in microelectronics. researchgate.netresearchgate.net

| ALD Process Parameter | Finding | Reference(s) |

| Precursor | (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl (CCTBA) | ereztech.comresearchgate.netbeilstein-journals.org |

| Co-reactant | Hydrogen (H₂) | researchgate.netresearchgate.net |

| Deposition Temperature | ALD window observed below 125°C; 100°C is a common temperature. | researchgate.netbeilstein-journals.org |

| Growth Per Cycle (GPC) | Saturated GPC of 0.051 nm/cycle at 100°C. | researchgate.netresearchgate.net |

| Decomposition Temp. | Thermal decomposition occurs above 125°C. | researchgate.netbeilstein-journals.org |

| Application | Liner or cap layers in Cu interconnects. | researchgate.netresearchgate.net |

Precursors for High-Performance Materials

The distinct structure of this compound makes it a valuable building block and precursor for a range of high-performance materials beyond thin films. Its derivatives are used in the synthesis of specialized polymers and complex organometallic structures. ereztech.comontosight.ai

For example, di-t-butyl acetylenedicarboxylate, a related compound, serves as a starting material for creating initiators used in Atom Transfer Radical Polymerization (ATRP). cmu.edu This method allows for the synthesis of well-defined polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) with specific functionalities. These polymers can be designed to have a di-tert-butyl phthalate group at the chain end or in the middle, which can then be converted into a reactive phthalic anhydride group through pyrolysis. Such functional polymers are of interest for applications like the compatibilization of polymer blends. cmu.edu

Furthermore, the polymerization of tert-butylacetylene itself, initiated by catalysts like tungsten carbene complexes, has been studied to create polymers with specific properties, such as defined conjugation lengths or particular gas permeability characteristics. acs.orgresearchgate.net The steric bulk of the tert-butyl groups influences the polymerization process and the final properties of the macromolecule. The compound's use in creating advanced materials is also noted in the context of organometallic chemistry, where it serves as a precursor for catalysts and materials for coatings. ereztech.com

Synergistic Integration of Experimental and Computational Methodologies

The study of this compound and its reactions increasingly benefits from the synergistic integration of experimental techniques and computational modeling. This combined approach provides a deeper and more comprehensive understanding of reaction mechanisms, molecular structures, and material properties.

A notable example is the investigation of the ALD process for cobalt using CCTBA. uvic.ca Researchers have combined experimental methods like electrospray-ionization mass spectrometry with computational approaches such as Density Functional Theory (DFT) to study the gas-phase decomposition pathways of the precursor and its interactions with silicon surfaces. uvic.ca These studies have modeled the reaction barriers for different alkyne ligands (terminal vs. internal) on a Si(111) surface, providing insights that can guide the rational design of improved ALD precursors for greater efficiency and selectivity. uvic.ca

In the field of photochemistry, the dimerization of di-tert-butyldiphosphatetrahedrane, which decomposes under UV irradiation to yield this compound and elemental phosphorus, has been elucidated through a combination of spectroscopic monitoring (NMR and UV/vis) and quantum chemical calculations. rsc.orgrsc.org This integrated approach allowed researchers to propose a detailed stepwise mechanism involving the photoisomerization to a 1,2-diphosphacyclobutadiene intermediate, a process that occurs on a picosecond timescale according to molecular dynamics simulations. rsc.org

Q & A

Q. What are the key spectroscopic techniques for characterizing Di-t-butylacetylene, and how are they applied?